2-Bromo-4,6-difluoro-3'-methyl-1,1'-biphenyl
Overview
Description
2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H9BrF2 It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and methyl substituents on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dioxane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding biphenyl derivatives with different functional groups.
Coupling Reactions: The compound is often used in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl structures.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include dioxane, tetrahydrofuran, and dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biphenyl derivative with new substituents replacing the bromine atom .
Scientific Research Applications
2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form new compounds. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoro-1,1’-biphenyl: Similar structure but with different substitution pattern.
4,6-Difluoro-3’-methyl-1,1’-biphenyl: Lacks the bromine atom.
2-Bromo-4,6-difluoro-1,1’-biphenyl: Similar but without the methyl group.
Uniqueness
2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl is unique due to the specific combination of bromine, fluorine, and methyl substituents on the biphenyl structure. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-bromo-3,5-difluoro-2-(3-methylphenyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2/c1-8-3-2-4-9(5-8)13-11(14)6-10(15)7-12(13)16/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEYBBKNCOXFQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2Br)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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